molecular formula C20H22N6O3 B2539238 2-methyl-6-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1396814-11-1

2-methyl-6-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2539238
CAS No.: 1396814-11-1
M. Wt: 394.435
InChI Key: QENNNIYFUMJLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-6-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-methyl-6-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include:

  • Formation of the 1,2,4-triazole moiety : This is achieved through the reaction of appropriate hydrazones with isocyanates.
  • Piperidine modification : The introduction of the piperidine ring is accomplished via nucleophilic substitution reactions.
  • Pyridazinone formation : The final step involves cyclization to form the pyridazinone structure.

Structural Characteristics

The molecular structure can be represented as follows:

C19H22N6O3\text{C}_{19}\text{H}_{22}\text{N}_{6}\text{O}_{3}

This compound features:

  • A pyridazinone core providing stability and potential for biological interaction.
  • A triazole ring , known for its diverse biological activities.
  • A piperidine substituent , contributing to its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole DerivativeS. aureus15 μg/mL
Triazole DerivativeE. coli20 μg/mL

These findings suggest that the incorporation of the triazole moiety enhances the antimicrobial efficacy of the compound.

Anticancer Activity

The anticancer potential of similar compounds has been documented in various studies. For example, triazole derivatives have been evaluated against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds indicate their effectiveness:

CompoundCancer Cell LineIC50 Value (μM)
Triazole DerivativeHCT-1166.2
Triazole DerivativeMCF-727.3

These results demonstrate that modifications to the triazole structure can significantly affect cytotoxicity against cancer cells .

Case Studies

Several studies have highlighted the biological activity of triazole-based compounds:

  • A study reported a series of triazole derivatives with varying substitutions that exhibited potent antimicrobial activity against a range of pathogens .
  • Another investigation focused on the anticancer properties of substituted triazoles, revealing promising results in inhibiting tumor growth in vitro .

Properties

IUPAC Name

2-methyl-6-[3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-23-17(27)11-10-16(21-23)19(28)25-12-6-7-14(13-25)18-22-24(2)20(29)26(18)15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENNNIYFUMJLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.